Imipenem is a semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to many beta-lactamases. Similar compounds include [meropenem], known for having greater activity against Gram negative bacteria, and the newer [ertapenem] which exhibits a longer half-life due to increased binding to plasma proteins. Imipenem is commonly used in combination with [cilastatin] and is now available in a triple-drug product with cilastatin and [relebactam] which was recently approved by the FDA. Imipenem was first approved by the FDA in November 1985 as the combination product Primaxin marketed by Merck & Co.
Imipenem anhydrous is a Penem Antibacterial.
Imipenem is a natural product found in Streptomyces canus with data available.
Imipenem is a broad-spectrum, semi-synthetic beta-lactam carbapenem derived from thienamycin, produced by Streptomyces cattleya. Imipenem binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes that are involved in the last stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. This inactivation results in the weakening of the bacterial cell wall and eventually causes cell lysis. Imipenem has the greatest affinity for PBP 1A, 1B, and 2, and its lethal effect is related to binding to PBP 2 and 1B. This antibiotic is active against a wide range of gram-positive and gram-negative organisms and is stable in the presence of beta-lactamases. (NCI05)
Semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to beta-lactamases. Clinical studies have demonstrated high efficacy in the treatment of infections of various body systems. Its effectiveness is enhanced when it is administered in combination with cilastatin, a renal dipeptidase inhibitor.
Semisynthetic thienamycin that has a wide spectrum of antibacterial activity against gram-negative and gram-positive aerobic and anaerobic bacteria, including many multiresistant strains. It is stable to beta-lactamases. Clinical studies have demonstrated high efficacy in the treatment of infections of various body systems. Its effectiveness is enhanced when it is administered in combination with CILASTATIN, a renal dipeptidase inhibitor.
Imipenem monohydrate
CAS No.: 74431-23-5
Cat. No.: VC20748381
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74431-23-5 |
---|---|
Molecular Formula | C12H17N3O4S |
Molecular Weight | 299.35 g/mol |
IUPAC Name | (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 |
Standard InChI Key | ZSKVGTPCRGIANV-ZXFLCMHBSA-N |
Isomeric SMILES | C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O |
Canonical SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
What is Imipenem Monohydrate?
Imipenem monohydrate is a semi-synthetic, broad-spectrum carbapenem antibiotic . It is derived from thienamycin, a naturally occurring compound produced by Streptomyces cattleya . Imipenem monohydrate is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-resistant strains .
Co-administration with Cilastatin
Imipenem is rapidly degraded by the renal enzyme dehydropeptidase-1 (DHP-1) in the kidneys . To prevent this inactivation, it is almost always administered with cilastatin, a DHP-1 inhibitor .
Clinical Use and Therapeutic Drug Monitoring
Imipenem has a maximum clinical trial phase of IV across all indications and was first approved in 1985 . Clinical studies have demonstrated high efficacy in treating infections of various body systems . Therapeutic drug monitoring (TDM) of imipenem is performed in critically ill patients to ensure optimal drug concentrations .
Validation of Analytical Methods
Analytical methods for determining imipenem concentrations in plasma and effluent have been validated, demonstrating good linearity and reliability .
Stability
Imipenem Distribution
Microdialysis studies have shown that free imipenem concentrations are virtually identical in blood, muscle, and lung tissues .
Key Specifications of Imipenem Monohydrate4
Specification | Value |
---|---|
Melting Point | 193.0°C to 198.0°C |
Infrared Spectrum | Authentic |
Water | 5 to 8% |
Percent Purity | 98% |
Molecular Weight | 317.36 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume